molecular formula C21H19ClO6 B12317410 (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate

(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate

Cat. No.: B12317410
M. Wt: 402.8 g/mol
InChI Key: OZXFMXVSIMKHPG-UHFFFAOYSA-N
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Description

The compound "(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate" is a stereochemically complex cyclohexene derivative characterized by multiple functional groups, including a chloro substituent at position 6, benzoyloxy and benzoate ester groups at positions 1 and 3, and hydroxyl groups at positions 1, 2, and 2. While PubChem provides a dedicated entry for this compound, technical limitations restrict direct access to its detailed data . The structural determination of such chiral molecules often relies on crystallographic techniques, with software like SHELX historically employed for refining small-molecule structures .

Properties

Molecular Formula

C21H19ClO6

Molecular Weight

402.8 g/mol

IUPAC Name

(5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate

InChI

InChI=1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2

InChI Key

OZXFMXVSIMKHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of hydroxyl groups: Hydroxylation can be carried out using osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using hydrogenation catalysts like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic reactions. Biology : Its structural features make it a candidate for studying enzyme interactions and receptor binding. Medicine Industry : Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups may facilitate binding to hydrophobic pockets, while the hydroxyl groups can form hydrogen bonds with active site residues. The chloro substituent may enhance the compound’s stability and reactivity.

Similar Compounds

    (1S,6alpha)-1-(Benzoyloxy)methyl-6-bromo-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a bromo substituent instead of chloro.

    (1S,6alpha)-1-(Benzoyloxy)methyl-6-fluoro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate: Similar structure but with a fluoro substituent instead of chloro.

Uniqueness: : The presence of the chloro substituent in (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate may confer unique reactivity and stability compared to its bromo and fluoro analogs. This can influence its biological activity and suitability for specific applications.

Biological Activity

(1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate, also known by its CAS number 29228-15-7, is a complex organic compound characterized by its unique structural features including a benzoyloxy group, chlorine substitution, and multiple hydroxyl groups on a cyclohexene ring. This compound has garnered attention for its potential biological activities, which are explored in various research contexts.

The molecular formula of this compound is C21H19ClO6 with a molecular weight of approximately 402.8 g/mol. The IUPAC name is (5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate. Its structure allows for interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

PropertyValue
Molecular FormulaC21H19ClO6
Molecular Weight402.8 g/mol
IUPAC Name(5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate
CAS Number29228-15-7

The biological activity of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzoyloxy group may facilitate binding to hydrophobic pockets within these targets while the hydroxyl groups can form hydrogen bonds with active site residues. The chlorine substituent enhances the compound's stability and reactivity, potentially influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties against various pathogens. The presence of hydroxyl groups is often associated with enhanced antibacterial activity due to their ability to disrupt microbial cell membranes.
  • Antioxidant Properties : The antioxidant potential of (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene derivatives has been investigated in vitro. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The specific interactions at the active sites warrant further investigation through kinetic studies.
  • Anti-inflammatory Effects : There is emerging evidence that suggests potential anti-inflammatory effects mediated by the modulation of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorinated cyclohexene structure could enhance efficacy.

Case Study 2: Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging activity showed that derivatives of this compound exhibited notable antioxidant capabilities compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Chlorinated Cyclohexene Derivatives

  • 6-Chloro-4-cyclohexene-1,2,3-triol : Lacks the benzoyloxy and benzoate groups, resulting in higher hydrophilicity and lower stability under acidic conditions.
  • 1-Benzoyloxy-4-cyclohexene-6-chloro-2,3-diol : Missing the 3-benzoate group, which reduces steric hindrance and alters hydrogen-bonding patterns .

Benzoate Ester Derivatives

Functional and Physicochemical Comparisons

Hydrogen-Bonding Networks

The compound’s hydroxyl and ester groups facilitate intricate hydrogen-bonding networks, as analyzed via graph set theory . Compared to analogues without the 3-benzoate group, it exhibits stronger intermolecular interactions (e.g., R₂²(8) motifs), enhancing crystallinity and thermal stability.

Reactivity and Stability

  • Chlorine Substituent: The electron-withdrawing chloro group at position 6 increases electrophilicity at adjacent carbons, distinguishing it from non-halogenated analogues.
  • Ester Hydrolysis : The 3-benzoate group is more resistant to hydrolysis than aliphatic esters, contrasting with compounds like ethyl 6-chloro-4-cyclohexene-1,2,3-triol carboxylate.

Methodological Considerations for Similarity Analysis

Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and computational methods. Key findings include:

  • Structural Similarity Metrics : Tools like Tanimoto coefficients prioritize shared functional groups but may overlook stereochemical nuances .
  • Biological Relevance: Despite structural parallels, minor stereochemical differences (e.g., beta vs. alpha hydroxyl configurations) can drastically alter bioactivity, as seen in studies of cyclohexene-based enzyme inhibitors .

Data Tables for Comparative Analysis

Property Target Compound 6-Chloro-4-cyclohexene-1,2,3-triol 1-Benzoyloxy-4-cyclohexene-6-chloro-2,3-diol
Molecular Weight ~450 g/mol (estimated) 194.6 g/mol 326.8 g/mol
Hydrogen-Bond Donors 3 (hydroxyls) 3 2
LogP (Predicted) 2.8 (high lipophilicity) -0.5 1.5
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~150°C) High (decomposition >200°C)

Research Implications and Limitations

While crystallographic tools like SHELX enable precise structural refinement , the compound’s similarity to others is context-dependent. For instance:

  • Drug Design : Its benzoate esters may improve membrane permeability compared to hydroxyl-rich analogues.
  • Synthesis Challenges : Stereochemical complexity necessitates asymmetric catalysis, unlike simpler chlorinated cyclohexenes.

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